Boc-5-benzyloxy-DL-tryptophan

Description

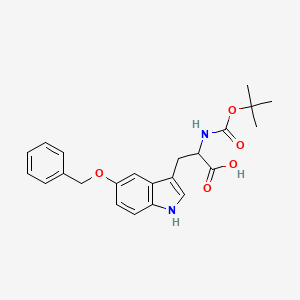

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOOZLUZMYIOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Boc 5 Benzyloxy Dl Tryptophan

General Principles of Boc Protection and Deprotection in Tryptophan Derivative Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

Boc Protection: The introduction of the Boc group onto the α-amino group of tryptophan is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. This process is often carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, to neutralize the resulting carbonic acid and drive the reaction to completion. The Boc group shields the amine from unwanted reactions, such as self-polymerization or side reactions during subsequent synthetic steps.

Boc Deprotection: The removal of the Boc group is accomplished by treatment with acid. A common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM). The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. nacatsoc.org The tert-butyl cation generated during this process can potentially alkylate nucleophilic residues, such as the indole (B1671886) ring of tryptophan. To prevent this side reaction, scavengers like anisole (B1667542) or thiophenol are often added to the deprotection mixture to trap the reactive cation. nacatsoc.org

Orthogonality and Indole Protection: A key advantage of the Boc group is its orthogonality to other protecting groups. For instance, it is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis conditions used to cleave benzyl (B1604629) (Bzl) or benzyloxycarbonyl (Cbz) groups. nacatsoc.org This orthogonality is crucial in multi-step syntheses.

In the synthesis of complex tryptophan-containing peptides, the indole nitrogen itself can be a site of unwanted side reactions. While sometimes left unprotected, it can be protected to prevent oxidation or modification by cationic species generated during cleavage steps. nih.gov In Boc-based solid-phase peptide synthesis (SPPS), the indole nitrogen of tryptophan is often protected with a formyl (CHO) group, which is typically removed during the final cleavage from the resin with hydrogen fluoride (B91410) (HF) or other strong acids. nih.gov

Below is a table summarizing common conditions for Boc deprotection.

| Reagent(s) | Solvent | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Most common method; scavengers are often added. researchgate.net |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature | An alternative to TFA. |

| Phosphoric Acid | Dichloromethane (DCM) | Room Temperature | A milder alternative for sensitive substrates. researchgate.net |

Chemical Synthesis Routes for Benzyloxy-Substituted Tryptophan Derivatives

The synthesis of Boc-5-benzyloxy-DL-tryptophan can be approached through several routes, generally starting from commercially available 5-hydroxy-DL-tryptophan. The key steps involve the protection of the amino group and the benzylation of the 5-hydroxy group on the indole ring. The order of these steps can be varied.

Route 1: Benzylation followed by Boc Protection In this approach, 5-hydroxy-DL-tryptophan is first benzylated. The phenolic hydroxyl group is converted to its more nucleophilic phenoxide form using a base, such as sodium hydroxide or potassium carbonate. This is followed by reaction with a benzylating agent, typically benzyl bromide or benzyl chloride, in a suitable solvent like dimethylformamide (DMF) or acetone (B3395972) to form 5-benzyloxy-DL-tryptophan. The final step is the protection of the α-amino group with di-tert-butyl dicarbonate (Boc₂O) under standard conditions as described in section 2.1.

Route 2: Boc Protection followed by Benzylation Alternatively, the α-amino group of 5-hydroxy-DL-tryptophan can be protected first to yield Boc-5-hydroxy-DL-tryptophan. This prevents potential side reactions at the amino group during the subsequent benzylation step. The phenolic hydroxyl group of the Boc-protected intermediate is then benzylated using a base and a benzyl halide. This route can offer better control and potentially higher yields of the desired product.

A critical transformation in the chemistry of benzyloxy-substituted compounds is the removal of the benzyl group. This is typically achieved through catalytic hydrogenation.

Debenzylation via Catalytic Hydrogenation: The benzyl ether can be cleaved to regenerate the hydroxyl group by catalytic transfer hydrogenation or by using hydrogen gas. sigmaaldrich.commdma.ch A common catalyst for this transformation is palladium on carbon (Pd/C). blogspot.com The reaction is typically carried out in a polar solvent such as ethanol (B145695) or methanol. blogspot.com Transfer hydrogenation can be performed using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) under neutral conditions. mdma.ch This method is particularly useful as it is selective and generally does not affect other sensitive functional groups, although care must be taken in molecules containing other reducible groups, such as aromatic halogens. nacatsoc.org

Stereoselective Synthesis and Chiral Control in DL-Tryptophan Systems

Since this compound is a racemic mixture, obtaining enantiomerically pure forms (L- or D-isomers) is crucial for most biological applications, especially in peptide synthesis. This is achieved through stereoselective synthesis or resolution of the racemic mixture.

Asymmetric synthesis aims to create a specific stereoisomer directly. Several strategies have been developed for the enantioselective synthesis of tryptophan and its analogs.

One prominent method utilizes chiral auxiliaries. The Schöllkopf chiral auxiliary, a bislactim ether derived from valine and glycine, is a well-established reagent for this purpose. The auxiliary is first alkylated with a suitable indole-containing electrophile. The inherent chirality of the auxiliary directs the alkylation to occur from a specific face, leading to a high degree of diastereoselectivity. Subsequent acid hydrolysis cleaves the auxiliary, yielding the desired enantiomerically enriched amino acid ester. This strategy has been successfully employed for the synthesis of various unnatural tryptophan analogs.

Another powerful approach is transition metal-catalyzed asymmetric synthesis. For instance, palladium-catalyzed heteroannulation reactions can be used to construct the indole ring from substituted anilines and a chiral alkyne, which itself can be prepared using a chiral auxiliary. This method allows for the large-scale synthesis of optically active tryptophan derivatives. Enantioselective hydrogenation of dehydroamino acid precursors using chiral rhodium or ruthenium catalysts is another widely used industrial method to produce enantiomerically pure amino acids.

The Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and cyanide, can be rendered asymmetric by using a chiral auxiliary, such as (S)-methylbenzylamine. This approach has been used to prepare a variety of indole-substituted (S)-tryptophans from the corresponding indole-3-acetaldehydes. chim.it

A summary of common asymmetric synthesis strategies is provided in the table below.

| Strategy | Key Reagent/Catalyst | Description |

| Chiral Auxiliary | Schöllkopf Reagent | Diastereoselective alkylation of a bislactim ether followed by hydrolysis. |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Enantioselective reduction of a dehydroamino acid precursor. |

| Palladium-Catalyzed Annulation | Palladium Catalyst + Chiral Alkyne | Construction of the indole ring from an aniline (B41778) and a chiral alkyne. |

| Asymmetric Strecker Synthesis | Chiral Amine (e.g., (S)-methylbenzylamine) | Condensation of an aldehyde, cyanide, and a chiral amine to form an intermediate aminonitrile, followed by hydrolysis. chim.it |

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to achieve high enantiomeric purity.

Kinetic Resolution: Enzymes can selectively act on one enantiomer of a racemic mixture, a process known as kinetic resolution. For example, acylase enzymes can selectively hydrolyze the N-acyl group of one enantiomer of N-acyl-DL-tryptophan, leaving the other N-acyl-enantiomer unreacted. The resulting free amino acid and the unreacted N-acyl amino acid can then be separated. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) is employed. DKR combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. chemicalbook.com For amines and amino acids, this often involves a lipase (B570770) for the enantioselective acylation, coupled with a metal catalyst (e.g., ruthenium-based) to continuously racemize the unreacted amino acid. chemicalbook.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product.

Enzymatic Synthesis: Enzymes can also be used to directly synthesize chiral tryptophan derivatives. Tryptophan synthase, for example, catalyzes the condensation of indole with L-serine to produce L-tryptophan. Genetically engineered variants of this enzyme can accept substituted indoles as substrates, enabling the synthesis of various 5-substituted L-tryptophan derivatives with high enantiomeric purity.

Advanced Coupling Reactions and Indole Functionalization

This compound is primarily used as a building block in the synthesis of larger molecules, particularly peptides. This requires efficient methods for forming new chemical bonds, most notably the amide bond.

The formation of an amide (or peptide) bond is a condensation reaction between the carboxylic acid of one amino acid and the amino group of another. This process requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. When using this compound, its carboxylic acid group is activated for coupling with the free amino group of a growing peptide chain.

Coupling Reagents: A wide variety of coupling reagents have been developed to facilitate this reaction, minimizing side reactions and preventing racemization at the chiral center.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. These additives trap the O-acylisourea to form a more stable and selective active ester.

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents. They react with the carboxylic acid in the presence of a non-nucleophilic base, like diisopropylethylamine (DIEA), to rapidly form the active ester, leading to clean and fast amide bond formation.

In a typical solid-phase peptide synthesis (SPPS) cycle using Boc chemistry, the N-terminal Boc group of the resin-bound peptide is removed with TFA. The resulting free amine is neutralized, and then the next amino acid, in this case, Boc-5-benzyloxy-L-tryptophan (assuming the L-isomer is desired), is introduced along with a coupling reagent and a base to form the new peptide bond. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Functionalization of the Indole Moiety and Side Chain Modification of this compound

The synthetic versatility of this compound extends to the targeted functionalization of its indole moiety and modifications of its amino acid side chain. The electron-rich indole nucleus, further activated by the electron-donating 5-benzyloxy group, is amenable to a variety of electrophilic substitutions and transition-metal-catalyzed cross-coupling reactions. These modifications are instrumental in creating diverse analogs with tailored properties for various research applications.

The presence of the 5-benzyloxy group significantly influences the regioselectivity of electrophilic aromatic substitution on the indole ring. This group directs incoming electrophiles primarily to the C4 and C6 positions, which are ortho and para to the activating oxygen atom. However, functionalization at other positions, such as C2, C7, and the indole nitrogen (N1), can also be achieved through modern synthetic methods.

Key functionalization strategies include:

Electrophilic Halogenation: The indole ring can be selectively halogenated at various positions, providing handles for further synthetic transformations such as cross-coupling reactions.

N-Arylation: The indole nitrogen can be arylated using copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. This modification is crucial for synthesizing constrained peptide mimics and exploring structure-activity relationships. researchgate.net

C2-Alkylation and Arylation: Direct functionalization at the C2 position of the indole ring can be accomplished through photocatalytic methods or transition-metal-catalyzed C-H activation. researchgate.netrsc.org These reactions allow for the introduction of a wide range of alkyl and aryl substituents.

Negishi Cross-Coupling: The synthesis of alkylated tryptophan derivatives can be achieved through Negishi cross-coupling reactions, providing a route to non-canonical amino acids. d-nb.info

Side Chain Anchoring: The indole side chain can be tethered to solid supports, facilitating solid-phase peptide synthesis and the creation of peptide libraries. researchgate.net

The table below summarizes various potential functionalization reactions on the indole moiety of this compound, based on established methodologies for tryptophan derivatives.

| Reaction Type | Position of Functionalization | Reagents and Conditions | Potential Product | Reference |

| N-Arylation | N1 | Aryl boronic acid, Cu(OAc)₂, base | N1-Aryl-Boc-5-benzyloxy-DL-tryptophan | researchgate.net |

| C2-Alkylation | C2 | α-Bromo-carbonyl compounds, photocatalyst, visible light | C2-Alkyl-Boc-5-benzyloxy-DL-tryptophan | rsc.org |

| C4/C6-Halogenation | C4 or C6 | N-Halosuccinimide (NBS, NCS) | C4/C6-Halo-Boc-5-benzyloxy-DL-tryptophan | General Method |

| Negishi Coupling | C2 or other halogenated positions | Alkylzinc halide, Pd catalyst | C2-Alkyl-Boc-5-benzyloxy-DL-tryptophan | d-nb.info |

Multi-component Reactions for Complex Tryptophan-Derived Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.orgmdpi.com The inherent functionalities of this compound, namely the carboxylic acid, the Boc-protected amine, and the reactive indole side chain, make it an ideal building block for various MCRs to generate complex tryptophan-derived scaffolds.

Potential applications of this compound in MCRs include:

Ugi Four-Component Reaction (U-4CR): The carboxylic acid and the amine (after deprotection of the Boc group) of 5-benzyloxy-tryptophan can serve as two of the four components in the Ugi reaction, along with an aldehyde/ketone and an isocyanide. This would lead to the formation of complex peptidomimetics with the 5-benzyloxyindole (B140440) side chain.

Passerini Three-Component Reaction: The carboxylic acid of this compound can participate in the Passerini reaction with an aldehyde/ketone and an isocyanide to yield α-acyloxy carboxamides.

Pictet-Spengler Reaction: While a classical bicyclization reaction, a multi-component variant can be envisioned. The tryptophan derivative, after deprotection, can react with an aldehyde or ketone to form a Schiff base, which then undergoes intramolecular cyclization onto the electron-rich indole ring to form β-carboline structures. The 5-benzyloxy group would influence the rate and regioselectivity of this cyclization.

Van Leusen Imidazole (B134444) Synthesis: The indole side chain could potentially be modified to incorporate an aldehyde, which could then participate in a Van Leusen reaction with an amine and a tosylmethyl isocyanide (TosMIC) to construct an imidazole ring fused to or appended to the indole scaffold.

The utilization of this compound in MCRs opens up avenues for the rapid generation of libraries of complex molecules with high structural diversity. These scaffolds can be further elaborated to develop novel therapeutic agents, chemical probes, and materials.

The following table illustrates hypothetical MCRs involving a derivative of 5-benzyloxy-tryptophan to create complex molecular scaffolds.

| Multi-component Reaction | Components | Resulting Scaffold | Potential Application | Reference |

| Ugi-4CR | 5-Benzyloxy-tryptophan (amine and acid), Aldehyde, Isocyanide | α-Acylamino carboxamide peptidomimetic | Drug discovery, peptidomimetic synthesis | beilstein-journals.org |

| Pictet-Spengler Reaction | 5-Benzyloxy-tryptamine, Aldehyde | Tetrahydro-β-carboline | Synthesis of natural product analogs, CNS-active compounds | General Method |

| Passerini-3CR | This compound (acid), Aldehyde, Isocyanide | α-Acyloxy carboxamide | Combinatorial chemistry, depsipeptide synthesis | beilstein-journals.org |

Applications of Boc 5 Benzyloxy Dl Tryptophan in Chemical Biology and Medicinal Chemistry

Building Block for Peptide and Peptidomimetic Research

The modification of natural amino acids is a cornerstone of peptide and peptidomimetic research. Boc-5-benzyloxy-DL-tryptophan provides chemists with a tool to introduce specific structural and functional features into peptide-based molecules, enabling the exploration of novel biological activities and structural conformations.

Strategic Incorporation into De Novo Peptide Sequences

De novo peptide design involves creating entirely new peptide sequences that are not based on existing natural proteins. This approach allows for the development of peptides with tailored functions. Tryptophan is a highly membrane-active amino acid, and its inclusion in peptide sequences often enhances antimicrobial potency. nih.gov The strategic incorporation of derivatives like this compound allows for precise control over the chemical properties of the resulting peptide. The benzyloxy group at the 5-position of the indole (B1671886) ring can modify the hydrophobicity and electronic properties of the tryptophan side chain, potentially influencing how the peptide interacts with biological membranes or receptor targets. The Boc protecting group ensures that the alpha-amine does not react during peptide coupling steps, allowing for controlled, stepwise synthesis of the desired sequence. This makes it a key component in generating novel peptides where side-chain functionality is critical to achieving selective biological activity. nih.gov

Design and Synthesis of Conformationally Constrained Peptidomimetics

Simple linear peptides are often too flexible to be effective drugs, as they can adopt many conformations, only one of which might be active. nih.gov Medicinal chemists aim to create conformationally constrained peptidomimetics that mimic the active shape of a peptide to improve properties like target affinity and stability. nih.gov Tryptophan residues can play a significant role in stabilizing specific peptide structures, such as β-hairpins, through cross-strand π–π stacking interactions, a phenomenon known as a "tryptophan zipper". nih.gov The use of this compound in synthesizing such peptidomimetics offers a route to finely tune these interactions. The bulky benzyloxy group can introduce steric constraints that favor specific backbone torsions or influence the stacking geometry between aromatic rings, thereby helping to enforce a desired three-dimensional structure. By locking a peptide into its bioactive conformation, researchers can enhance its potency and selectivity for a specific biological target. nih.gov

Development of Bioactive Molecules and Pharmacological Probes

Beyond its role in peptide synthesis, this compound is a key starting material for creating smaller, non-peptidic molecules with significant therapeutic or diagnostic potential. Its protected structure allows for precise chemical modifications to develop targeted agents for therapy and biological investigation.

Role in Boron Delivery Agents for Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that uses a boron-containing compound that accumulates preferentially in tumor cells. mdpi.com When irradiated with neutrons, the boron-10 (B1234237) atoms release high-energy particles that destroy the cancer cells locally. nih.govmdpi.com A major challenge in BNCT is developing agents that can deliver a sufficient concentration of boron to tumors. mdpi.com

Recent studies have explored Boc-protected tryptophan derivatives as effective carriers for boron. nih.govresearchgate.net The Boc group appears to enhance the accumulation of these compounds in tumor cells. nih.gov In one study, a tri-Boc protected boronated tryptophan derivative, TB-6-BT, achieved a boron-10 concentration of 300 ppm in tumor cells with high tumor-to-normal tissue selectivity. nih.gov Another derivative, TB-5-BT, also showed high accumulation, warranting further investigation as a potential BNCT agent. nih.gov this compound serves as a foundational scaffold for synthesizing these complex boronated molecules, where the protected tryptophan structure facilitates entry into cancer cells, potentially via amino acid transporters.

| Compound | Cell Line | Boron-10 Concentration (ppm) after 1h | Tumor/Normal Ratio (T/N) |

|---|---|---|---|

| TB-5-BT (1) | LN229 | >100 ppm | Not Specified |

| TB-6-BT (5) | LN229 | >100 ppm | 5.19–5.25 |

| DBA-5-BT (2) | LN229 | Lower than TB-5-BT and TB-6-BT | Not Specified |

| 5-BT (4) | LN229 | Lower than Boc-protected derivatives | Not Specified |

| NA-5-BT (3) | LN229 | Lower than Boc-protected derivatives | Not Specified |

Precursor for Enzyme Inhibitors (e.g., Indoleamine 2,3-Dioxygenase 1, Butyrylcholinesterase)

Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme that catalyzes the first and rate-limiting step in the metabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govuniupo.it Overexpression of IDO1 is a mechanism used by cancer cells to evade the immune system. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy and for treating other conditions like autoimmune diseases. nih.gov Given that tryptophan is the natural substrate for IDO1, modified tryptophan derivatives are logical candidates for the design of potent and selective inhibitors. This compound serves as a valuable starting material for the synthesis of such inhibitors. The core tryptophan structure provides the necessary scaffold for recognition by the enzyme's active site, while the benzyloxy and Boc groups offer positions for chemical modification to optimize binding affinity and pharmacological properties.

Butyrylcholinesterase (BChE)

Butyrylcholinesterase (BChE) is an enzyme implicated in neurodegenerative conditions like Alzheimer's disease, where its activity is elevated. nih.gov This makes the development of selective BChE inhibitors a key therapeutic goal. nih.gov Research has identified tryptophan-based molecules as potent and selective BChE inhibitors. nih.gov

Notably, the chemical modification of the tryptophan scaffold has been shown to be critical for inhibitory activity. One study found that while Fmoc-protected amino acids could inhibit BChE, the addition of a Boc group to the indole nitrogen of Fmoc-tryptophan dramatically increased its potency. nih.gov This modified compound, Fmoc-Trp(Boc)-OH, exhibited an eightfold lower inhibition constant (KI) compared to its counterpart without the Boc group, indicating a much higher binding affinity for the enzyme. nih.gov This finding highlights the role of this compound as a precursor for designing highly potent BChE inhibitors, where the Boc group itself contributes significantly to the inhibitory effect.

| Inhibitor Compound | Modification | Relative Inhibitory Potency | Key Finding |

|---|---|---|---|

| Fmoc-Trp-OH | Fmoc protection on alpha-amine | Baseline | Identified as a selective BChE inhibitor. |

| Fmoc-Trp(Boc)-OH | Fmoc on alpha-amine, Boc on indole nitrogen | ~8-fold higher than Fmoc-Trp-OH | Inclusion of the Boc group on the side chain significantly lowers the KI value, enhancing inhibition. nih.gov |

| Boc-amino acids | Boc protection on alpha-amine | Little to no effect | Simple Boc-protected amino acids were not effective inhibitors. nih.gov |

Contribution to the Synthesis of Antimicrobial and Antiviral Candidates

This compound serves as a crucial building block in the synthesis of novel antimicrobial and antiviral agents. Its utility stems from its ability to introduce a 5-alkoxy-substituted tryptophan residue into peptide backbones or other molecular scaffolds. Tryptophan-rich antimicrobial peptides (AMPs) are a well-established class of host defense molecules, and the unique properties of the tryptophan side chain are critical to their mechanism of action. nih.gov The indole ring is known to anchor peptides to the interfacial region of microbial membranes, initiating a process of disruption that leads to cell death. beilstein-journals.org

Research into synthetic AMPs has demonstrated that modification of the tryptophan residue can significantly modulate biological activity. The incorporation of derivatives like 5-methoxy-tryptophan, which is structurally analogous to the deprotected form of this compound, has been shown to enhance the antibacterial activity of certain peptide sequences. nih.gov For instance, studies on derivatives of the nodule-specific cysteine-rich (NCR) peptide NCR169C showed that replacing native tryptophans with modified versions could improve efficacy against ESKAPE pathogens, a group of bacteria known for their formidable antibiotic resistance. nih.gov This highlights the value of precursors like this compound in creating libraries of peptide analogs with potentially superior therapeutic properties.

Furthermore, the synthesis of non-peptidic tryptophan derivatives has yielded compounds with significant antiviral properties. In one study, a series of novel tryptophan derivatives incorporating 2,5-diketopiperazine and acyl hydrazine (B178648) moieties were synthesized and evaluated for their activity against the tobacco mosaic virus (TMV). nih.gov Several of these compounds exhibited potent antiviral activity, in some cases comparable to the commercial agent ningnanmycin. nih.gov this compound provides a protected, activated starting material for synthetic routes aimed at producing such complex, biologically active molecules, thereby contributing to the development of new antiviral candidates. The strategic placement of the benzyloxy group at the 5-position of the indole ring offers a site for further chemical modification, allowing for the fine-tuning of a compound's activity and properties.

Investigation in Modulating Cellular Pathways and Amino Acid Transporters

This compound is an important tool for investigating and modulating cellular functions, particularly those involving amino acid transport. After deprotection, the resulting 5-benzyloxy-L-tryptophan has been a key compound in studying the L-type amino acid transporter 1 (LAT1), also known as SLC7A5. LAT1 is a crucial transporter for large neutral amino acids (such as leucine (B10760876), isoleucine, and tryptophan) and is overexpressed in numerous types of cancer to meet the high metabolic demand of proliferating cells. This makes LAT1 an attractive target for anticancer drug discovery.

A systematic investigation into the structure-activity relationships of various benzyloxy-L-tryptophan isomers revealed the critical importance of the substituent's position on the indole ring for LAT1 inhibition. Of the four isomers tested (4-, 5-, 6-, and 7-benzyloxy-L-tryptophan), the 5-substituted derivative was found to be the most potent inhibitor of LAT1-mediated leucine uptake in HT-29 human colon carcinoma cells. researchgate.net The 5-benzyloxy-L-tryptophan isomer exhibited clear inhibitory activity, whereas the other isomers showed no significant inhibition at concentrations below 100 μM. researchgate.net This finding pinpoints the 5-position as a promising site for modification when designing tryptophan-based LAT1 inhibitors.

Notably, while 5-benzyloxy-L-tryptophan was an effective inhibitor, it was not a substrate for LAT1 transport. researchgate.net This is a desirable characteristic for a therapeutic inhibitor, as it would block the transporter's function without being imported into the cell itself. The moderate potency of this compound has established it as a valuable lead structure for the development of more powerful and selective LAT1 inhibitors for potential use in oncology.

| Compound | IC₅₀ (μM) in HT-29 Cells |

|---|---|

| 5-Benzyloxy-L-tryptophan | 19 |

| 4-Benzyloxy-L-tryptophan | > 100 |

| 6-Benzyloxy-L-tryptophan | > 100 |

| 7-Benzyloxy-L-tryptophan | > 100 |

Intermediates in Natural Product Synthesis and Analog Development

This compound is a pivotal intermediate in the total synthesis of complex natural products and the development of their analogs. The benzyloxy group serves as an effective protecting group for the 5-hydroxy functionality of tryptophan, a moiety present in several biologically active natural compounds. researchgate.net This protection strategy is essential during multi-step syntheses, preventing unwanted side reactions of the hydroxyl group while other parts of the molecule are being assembled. Upon completion of the synthesis, the benzyl (B1604629) group can be cleanly removed via hydrogenolysis to reveal the natural 5-hydroxy-tryptophan residue.

The utility of this building block extends to the synthesis of natural product analogs, which are crucial for probing structure-activity relationships (SAR) and developing new therapeutic agents with improved properties. A compelling example is found in the study of argyrins, a family of macrocyclic peptide antibiotics. rsc.org The naturally occurring, potent argyrin A contains an unusual (S)-4-methoxy-tryptophan residue. To explore the SAR of this part of the molecule, a synthetic route was developed to create analogs, including one where the natural residue was replaced with (S)-5-methoxy-tryptophan. rsc.org The synthesis of this non-natural amino acid would proceed through a precursor like this compound. The resulting argyrin analog containing the 5-methoxy-tryptophan residue was found to retain potent antimicrobial activity, demonstrating that the molecule's bioactivity tolerates modification at this position. rsc.org This finding opens avenues for creating new argyrin-based antibiotics.

This strategy is broadly applicable to many classes of tryptophan-containing natural products, including marine alkaloids and complex cyclic peptides, which often exhibit significant antimicrobial, antiviral, or anticancer activities. researchgate.netrsc.org By providing a stable and versatile precursor to 5-hydroxy or 5-alkoxy tryptophan, this compound enables chemists to both reconstruct rare natural products and generate novel analogs for drug discovery programs.

Analytical and Spectroscopic Characterization Techniques in Research on Boc 5 Benzyloxy Dl Tryptophan

Advanced Chromatographic and Mass Spectrometric Methods

Chromatographic techniques are fundamental for separating Boc-5-benzyloxy-DL-tryptophan from reaction mixtures and verifying its purity. High-Performance Liquid Chromatography (HPLC) is a principal method used for this purpose, often employing a C18 stationary phase. scielo.br The purity of tryptophan derivatives is routinely assayed using HPLC, with standards often exceeding 98%. ruifuchems.comlabproinc.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov This hyphenated technique is invaluable for both identifying the compound and quantifying it in complex matrices. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as a protonated species [M+H]⁺.

| Technique | Parameter | Typical Value |

|---|---|---|

| HPLC Purity Assay | Purity | >98.5% ruifuchems.com |

| LC-MS (ESI+) | [M+H]⁺ (m/z) | ~411.19 |

Nuclear Magnetic Resonance Spectroscopy for Elucidating Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. rsc.org

¹H NMR spectra provide information on the chemical environment of protons. Key signals include those from the aromatic protons of the indole (B1671886) and benzyl (B1604629) groups, the α- and β-protons of the amino acid backbone, and the characteristic signal from the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. Distinct signals are observed for the carbonyl carbons of the Boc and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the amino acid side chain and the Boc group.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Boc-(CH₃)₃ | ~1.4 | ~28.0 |

| Boc-C(CH₃)₃ | - | ~80.0 |

| β-CH₂ | ~3.2-3.4 | ~28.5 |

| α-CH | ~4.5-4.6 | ~55.0 |

| -OCH₂-Ph | ~5.1 | ~71.0 |

| Indole & Benzyl Ar-H | ~6.9-7.5 | ~103-154 |

| Indole NH | ~8.1 | - |

| Boc C=O | - | ~155.0 |

| Carboxyl C=O | - | ~175.0 |

Other Spectroscopic Methods for Chemical Identity and Purity

In addition to NMR and mass spectrometry, other spectroscopic techniques are employed to confirm the identity and purity of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands confirm the presence of N-H (indole), C=O (Boc and carboxylic acid), and C-O bonds. For instance, the nitrile stretch (C≡N) in related tryptophan analogs is a strong and easily identifiable peak in IR spectra, demonstrating the utility of this technique for functional group identification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The indole and benzyl aromatic rings in this compound result in characteristic absorption maxima in the UV region, typically around 280 nm. researchgate.netnist.gov This technique is often used in conjunction with HPLC for detection and quantification. scielo.br

Theoretical and Computational Studies on Boc 5 Benzyloxy Dl Tryptophan Systems

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Currently, there are no published molecular modeling or docking simulation studies specifically investigating the interactions of Boc-5-benzyloxy-DL-tryptophan with biological receptors. While computational methods are widely used to predict the binding affinity and mode of interaction for various ligands, including other tryptophan derivatives, this specific compound has not been the subject of such detailed in silico analysis in the available scientific literature.

General approaches in this field involve the use of software to predict the conformation of the ligand and its placement within the binding site of a target protein. These simulations are crucial for drug discovery and understanding biological processes at a molecular level.

Mechanistic Investigations of Chemical Reactions Involving Tryptophan Derivatives

Detailed mechanistic investigations into the chemical reactions specifically involving this compound are not available in the current body of scientific research. Studies on related tryptophan derivatives often employ computational methods to elucidate reaction pathways, transition states, and the influence of protecting groups on reactivity.

For instance, research on other N-Boc protected tryptophan compounds has explored their participation in various chemical transformations. researchgate.net These studies can provide insights into the general reactivity of the tryptophan indole (B1671886) ring and the influence of the Boc protecting group on the amino acid's chemical behavior. However, without specific studies on the 5-benzyloxy substituted variant, any discussion would be speculative.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is a lack of specific quantum chemical calculations reported for this compound in the scientific literature. Such calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as molecular orbital energies, electron density distribution, and electrostatic potential. These theoretical data points are invaluable for predicting sites of electrophilic or nucleophilic attack and for interpreting experimental findings. While general data for the parent compound, tryptophan, and some of its simpler derivatives exist, specific computational data for this compound has not been published.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Benzyloxy-Tryptophan Analogues

The development of novel and efficient synthetic methods for creating benzyloxy-tryptophan analogues is a key area of future research. These innovations aim to provide access to a wider array of structurally diverse compounds for biological screening and other applications.

Late-stage functionalization of peptides containing tryptophan residues is a rapidly advancing field that holds significant promise for creating novel benzyloxy-tryptophan derivatives. nih.govresearchgate.netnih.gov This approach allows for the modification of complex peptides at a late stage of synthesis, offering a cost- and time-effective way to introduce diverse functionalities. nih.gov Techniques such as photocatalytic C2-alkylation and palladium-catalyzed reactions are being explored to achieve site-selective modifications of the tryptophan indole (B1671886) ring. acs.orgru.nlnih.govchim.it These methods could be adapted to introduce or modify benzyloxy groups on tryptophan residues within a peptide sequence, enabling the rapid generation of libraries of bioactive peptides with enhanced properties. nih.gov

Key Innovations in Synthetic Methodologies:

| Synthetic Approach | Description | Potential for Benzyloxy-Tryptophan Analogues |

| Palladium-Catalyzed Synthesis | Utilizes palladium catalysts to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. ru.nlnih.govchim.it | Could be employed for the direct arylation or etherification of the tryptophan indole ring to introduce the benzyloxy group or to synthesize more complex benzyloxy-containing analogues. researchgate.net |

| Photocatalysis | Employs visible light and a photocatalyst to initiate chemical reactions, often under mild conditions. acs.orgnih.govnottingham.ac.ukrsc.org | Offers a gentle method for the functionalization of the tryptophan indole ring, potentially allowing for the introduction of benzyloxy groups without compromising other sensitive functional groups in a molecule. nih.gov |

| Late-Stage Functionalization | The chemical modification of complex molecules, such as peptides, at a late point in their synthesis. nih.govresearchgate.netnih.govresearchgate.netrsc.orgnih.gov | Enables the direct modification of tryptophan residues within biologically active peptides to create novel benzyloxy-tryptophan containing peptidomimetics with altered pharmacological profiles. nih.gov |

These innovative synthetic strategies are expected to significantly impact the field by providing access to a broader range of benzyloxy-tryptophan analogues for diverse scientific investigations.

Expanding the Scope of Biological Applications for Boc-5-Benzyloxy-DL-Tryptophan Derivatives

This compound is a valuable precursor for the synthesis of various biologically active molecules. myskinrecipes.com Its derivatives are being investigated for a range of therapeutic applications, moving beyond its traditional role as a simple building block.

One emerging application is in the development of antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. dovepress.comnih.gov N-acyl tryptophan derivatives, which can be synthesized from this compound, have shown promise as potent and selective P2Y14R antagonists. dovepress.com Further research in this area could lead to the development of novel anti-inflammatory drugs.

Another area of interest is the development of inhibitors for the STAT3 signaling pathway, a key target in cancer therapy. nih.gov Benzyloxyphenyl-methylaminophenol derivatives, which can be conceptually derived from benzyloxy-tryptophan scaffolds, have been identified as potential STAT3 inhibitors. nih.gov This highlights the potential of using this compound as a starting material for the synthesis of new anticancer agents.

Furthermore, the unique photophysical properties of the indole ring in tryptophan derivatives are being harnessed to create fluorescent probes for biological imaging. nih.govacs.orgnih.gov By modifying the benzyloxy group or other parts of the molecule, it may be possible to develop novel fluorescent sensors for detecting specific biomolecules or monitoring cellular processes. researchgate.nettandfonline.com

Emerging Biological Applications:

| Application Area | Description | Research Findings |

| Anti-inflammatory Agents | Development of antagonists for the P2Y14 receptor to treat inflammatory conditions. dovepress.comnih.gov | N-acyl tryptophan derivatives have shown potent antagonistic activity against the P2Y14 receptor. dovepress.com |

| Anticancer Therapeutics | Design of inhibitors for the STAT3 signaling pathway, a crucial target in various cancers. nih.gov | Benzyloxyphenyl-methylaminophenol derivatives have demonstrated inhibitory activity against the IL-6/STAT3 signaling pathway. nih.gov |

| Fluorescent Probes | Creation of novel fluorescent molecules for biological imaging and sensing applications. nih.govresearchgate.nettandfonline.com | Tryptophan derivatives can serve as scaffolds for the development of fluorescent sensors for metal ions and other analytes. researchgate.net |

| Drug Delivery | Utilization of peptide-based systems for targeted delivery of therapeutic agents. | Nanoparticles functionalized with peptides can be used for site-specific drug delivery, and tryptophan derivatives can be incorporated into these peptides to modulate their properties. |

The continued exploration of these and other biological applications will likely lead to the discovery of new therapeutic agents and research tools based on the this compound scaffold.

Interdisciplinary Approaches in Tryptophan Derivative Research

The study of tryptophan derivatives, including those derived from this compound, is increasingly benefiting from interdisciplinary collaborations that bridge chemistry, biology, and computational sciences.

Computational modeling plays a vital role in understanding the structure-activity relationships of benzyloxy-tryptophan derivatives. nih.gov Molecular docking and molecular dynamics simulations can predict how these molecules interact with biological targets, such as enzymes and receptors. researchgate.netresearchgate.net This computational insight can guide the design of more potent and selective therapeutic agents, saving time and resources in the drug discovery process. For instance, computational screening has been used to identify potential tryptophan derivative inhibitors of tryptophan 2,3-dioxygenase, a target in Parkinson's disease research. nih.gov

The integration of chemical biology and materials science is leading to the development of novel tryptophan-based materials with unique properties. For example, the fluorescent properties of tryptophan derivatives are being exploited in the design of biosensors and imaging agents. nih.govacs.orgtandfonline.com Researchers are exploring how the incorporation of modified tryptophan analogues into peptides and proteins can influence their structure, function, and localization within cells. mdpi.com

Interdisciplinary Research Areas:

| Discipline | Contribution to Tryptophan Derivative Research |

| Computational Chemistry | Predicts binding affinities and modes of interaction with biological targets through molecular docking and simulations, guiding rational drug design. nih.govresearchgate.netresearchgate.net |

| Chemical Biology | Utilizes tryptophan derivatives as tools to probe biological systems, for example, through the development of fluorescent probes for cellular imaging. nih.govtandfonline.com |

| Materials Science | Explores the use of tryptophan derivatives in the creation of novel biomaterials and sensors with tailored properties. |

| Biophysics | Studies the role of tryptophan residues in the structure and function of membrane proteins and their interactions with lipid bilayers. mdpi.com |

The synergy between these different scientific disciplines is crucial for advancing our understanding of this compound and its derivatives and for translating fundamental research into practical applications in medicine and technology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Boc-5-benzyloxy-DL-tryptophan, and what purification techniques ensure high yield and purity?

- Methodological Answer : Synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amino group of 5-benzyloxy-DL-tryptophan. A common approach includes using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C. Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yield and purity are confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H and ¹³C) to verify the absence of unreacted starting materials or deprotected byproducts .

Q. How should this compound be stored to maintain its stability, and what analytical methods confirm its integrity over time?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Long-term stability (>4 years) is achievable under these conditions. Periodically assess integrity via TLC (silica gel, chloroform/methanol developer) and HPLC to detect degradation products like free tryptophan or benzyl alcohol. Mass spectrometry (ESI-MS) can confirm molecular weight consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Regularly review Safety Data Sheets (SDS) for updated hazard classifications and emergency procedures .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in modulating enzymatic pathways like indoleamine 2,3-dioxygenase (IDO) activity?

- Methodological Answer : Use cell-based assays (e.g., human cancer cell lines) to measure IDO activity via tryptophan-to-kynurenine conversion. Pre-treat cells with this compound and quantify kynurenine levels using HPLC-UV or LC-MS. Include controls with known IDO inhibitors (e.g., 1-methyl-DL-tryptophan) to validate assay sensitivity. Dose-response curves and IC₅₀ calculations can determine potency. Mechanistic studies may involve siRNA knockdown of IDO to confirm specificity .

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from stereochemical impurities or solvent artifacts. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assign configurations. For ambiguous NOESY or COSY signals, compare experimental data with computational predictions (DFT calculations or molecular modeling software). Cross-validate findings with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline forms are obtainable .

Q. How can researchers optimize this compound for in vivo studies, considering bioavailability and metabolic stability?

- Methodological Answer : Evaluate pharmacokinetics (PK) via rodent models: administer the compound intravenously/orally and collect plasma samples at timed intervals. Quantify concentrations using LC-MS/MS. To enhance bioavailability, consider prodrug strategies (e.g., esterification of the carboxylic acid group). Assess metabolic stability in liver microsome assays and identify major metabolites. Structural modifications, such as fluorination at the benzyloxy group, may reduce CYP450-mediated degradation .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell viability assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response data to a sigmoidal curve (four-parameter logistic model). Calculate IC₅₀ values with 95% confidence intervals. For high-throughput screens, apply Z’-factor analysis to assess assay robustness. Normalize data to vehicle controls and include replicates (n ≥ 3) to ensure reproducibility. Pairwise comparisons (e.g., Student’s t-test) or ANOVA with post-hoc tests (Tukey’s) can identify significant differences .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Quality Control (QC) protocols:

- Purity : Require ≥98% purity via HPLC.

- Identity : Confirm with FT-IR (amide I/II bands) and ¹H NMR (integration of benzyloxy protons).

- Stoichiometry : Verify via elemental analysis (C, H, N).

Document batch-specific certificates of analysis (CoA) and archive samples for retrospective testing. Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratios) and minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.